3-(Bromomethyl)biphenyl
Overview
Description
3-(Bromomethyl)biphenyl, also known as this compound, is a useful research compound. Its molecular formula is C13H11Br and its molecular weight is 247.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Drug Components : 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl)biphenyl, a derivative of 3-(Bromomethyl)biphenyl, has been synthesized successfully from 4′-methyl-2-cyano-biphenyl. This synthesis yielded a valuable component for Sartan, a family of drugs used to treat hypertension and heart failure (Wang, Sun, & Ru, 2008).
Pharmacological Activity : Biphenyls and their derivatives, like this compound, are significant intermediates in organic chemistry. They form compounds with pharmacological activity, potentially acting against various diseases and disorders (Jain, Gide, & Kankate, 2017).
Anti-HIV Activity : Brominated hexahydroxybiphenyl derivatives, related to this compound, have demonstrated potent anti-HIV activity. The types of substituents on the phenolic hydroxy groups are crucial for enhanced activity (Xie et al., 1995).
Green Chemistry Applications : The Pd/g-C3N4 nanocomposite catalyzes a green Suzuki-Miyaura coupling reaction, enabling the complete conversion of bromobenzene and high yield of biphenyl under mild conditions, without toxic solvents or inert atmosphere. This process is significant in the context of green chemistry and environmental sustainability (Sun et al., 2015).
Anti-Tyrosinase Activities : Novel biphenyl ester derivatives, which include derivatives of this compound, have shown promising anti-tyrosinase activities. Some of these derivatives exhibit inhibitions comparable to standard kojic acid (Kwong et al., 2017).
Safety and Hazards
“3-(Bromomethyl)biphenyl” is a hazardous chemical. It can cause skin burns and eye damage. It may also cause respiratory irritation if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 3-(Bromomethyl)biphenyl is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The compound interacts with its targets through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical . This benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the free radical bromination of aromatic compounds . This process can lead to the formation of various brominated aromatic compounds, which can have different properties and uses in organic synthesis .
Pharmacokinetics
It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor .
Result of Action
The result of the action of this compound is the formation of a brominated aromatic compound . This compound can be used as a building block in organic synthesis, leading to the creation of a wide variety of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical reaction can be affected by the presence of other substances that can act as radical scavengers . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of light .
: Khan Academy, Reactions at the benzylic position : MilliporeSigma, 4,4 -Bis(bromomethyl)biphenyl : Ambeed, 3-(Bromomethyl)-2-methyl-1,1’-biphenyl
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-31-5 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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